6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
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Overview
Description
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride can be achieved through several methods. One common approach involves the selective transfer hydrogenation of functionalized nitroarene using a cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . This method yields aniline, which can then be further processed to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, formic acid, and various catalysts such as cobalt oxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce amines or other reduced compounds.
Scientific Research Applications
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound shares a similar core structure but lacks the chlorine atom at the 8th position.
6-Chloro-2H-1,4-benzoxazin-3(4H)-one: This compound has a chlorine atom but lacks the amino group at the 6th position.
Uniqueness
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one hydrochloride is unique due to the presence of both an amino group at the 6th position and a chlorine atom at the 8th position
Properties
IUPAC Name |
6-amino-8-chloro-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2.ClH/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6;/h1-2H,3,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOLNZSAMFTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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